molecular formula C13H13N5O2S2 B2624727 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034589-01-8

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

カタログ番号: B2624727
CAS番号: 2034589-01-8
分子量: 335.4
InChIキー: DWBMVKSGCICMHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused pyrazolo[1,5-a]pyridine core linked to a benzo[c][1,2,5]thiadiazole-sulfonamide moiety. This compound exhibits structural complexity due to its bicyclic framework and sulfonamide functional group, which are often associated with bioactivity in medicinal chemistry, particularly in kinase inhibition or enzyme modulation .

特性

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S2/c19-22(20,12-3-1-2-11-13(12)16-21-15-11)17-9-5-7-18-10(8-9)4-6-14-18/h1-4,6,9,17H,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBMVKSGCICMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a complex structure that allows for various interactions with biological systems, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound features a benzo[c][1,2,5]thiadiazole moiety linked to a tetrahydropyrazolo[1,5-a]pyridine unit. This unique combination contributes to its diverse biological activity. The molecular formula is C_{14}H_{15}N_{5}O_{2}S with a molecular weight of approximately 305.37 g/mol.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets within biological systems. Research indicates that it may act as an antiviral agent , particularly against hepatitis B virus (HBV), by functioning as a core protein allosteric modulator (CpAM). This mechanism involves binding to the viral core protein and inhibiting its assembly, thereby preventing viral replication.

Antiviral Activity

In studies focusing on antiviral properties, the compound has demonstrated significant efficacy against HBV. It inhibits viral replication through its interaction with the viral core protein. This mechanism is crucial for developing new antiviral therapies targeting HBV .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Thiadiazole derivatives are known for their antimicrobial properties; thus, N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide may exhibit similar effects against various bacterial and fungal strains. Preliminary studies indicate that modifications in the thiadiazole ring can enhance antimicrobial efficacy .

Case Studies and Research Findings

Recent research has focused on synthesizing and evaluating the biological activities of related compounds. For instance:

  • A study showed that derivatives of thiadiazole exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin .
  • Another investigation into pyrazolo compounds highlighted their potential as enzyme inhibitors and their interactions with various biological macromolecules, which could extend to the compound .

Data Table: Biological Activity Overview

Activity TypeTarget Pathogen/ConditionEfficacy LevelReference
AntiviralHepatitis B VirusHigh
AntimicrobialStaphylococcus aureusModerate
AntimicrobialE. coliModerate
Enzyme InhibitionVarious EnzymesUnder Investigation

科学的研究の応用

Medicinal Chemistry

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has shown promise as a pharmacological agent. Its structural components suggest potential activity against various biological targets.

Anticancer Activity:
Recent studies have indicated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, a study demonstrated that derivatives of this compound inhibited tumor growth in xenograft models of breast cancer . The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties:
There is emerging evidence that this compound possesses antimicrobial properties. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria . The sulfonamide group is particularly noted for enhancing antibacterial activity.

Neuropharmacology

The tetrahydropyrazolo moiety is known for its neuroactive properties. Research suggests that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study:
A recent investigation into the effects of this compound on neuroinflammation revealed promising results in reducing markers associated with neurodegeneration in animal models . This positions the compound as a candidate for further development in treating conditions such as Alzheimer’s disease.

Drug Development

The unique structure of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide allows for modifications that could enhance its pharmacokinetic properties. Researchers are exploring various analogs to improve solubility and bioavailability while maintaining efficacy .

Biochemical Research

This compound can also serve as a biochemical probe to study specific enzyme interactions and pathways within cells. Its ability to selectively inhibit certain enzymes makes it valuable for elucidating biochemical mechanisms in research settings .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substituent Analysis

The compound’s pyrazolo[1,5-a]pyridine core distinguishes it from related analogs. For example:

  • CHEMBL3355071 (N,N-Dimethyl-4-[(6r)-6-Methyl-5-(1H-pyrrolo[2,3-B]pyridin-4-Yl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-Yl]benzenesulfonamide) contains a pyrazolo[1,5-a]pyrazine core instead of pyridine, introducing an additional nitrogen atom in the six-membered ring.
  • Ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (SYN) and its anti-isomer (ANTI) feature a pyrimidine ring, which influences stereochemical stability and dearomatization behavior, as shown via NMR studies .

Stereochemical Considerations

The stereochemistry of substituents significantly impacts biological activity. For instance, SYN and ANTI isomers of ethyl 5,7-dimethyl derivatives exhibit distinct NMR profiles and conformational stability, suggesting that stereochemical variations in the target compound could modulate its pharmacokinetics or target affinity .

Sulfonamide Functionalization

The benzo[c][1,2,5]thiadiazole-sulfonamide group in the target compound contrasts with the benzenesulfonamide group in CHEMBL3355071.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Relevance (Inferred)
N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide Pyrazolo[1,5-a]pyridine Benzo[c][1,2,5]thiadiazole-sulfonamide Kinase inhibition, enzyme modulation
CHEMBL3355071 Pyrazolo[1,5-a]pyrazine N,N-Dimethylbenzenesulfonamide, pyrrolopyridine Structural ligand (PDB: 4waf, 3K6)
Ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (SYN) Pyrazolo[1,5-a]pyrimidine Ethyl ester, dimethyl groups Model for stereochemical studies

Research Findings and Implications

  • CHEMBL3355071 has been studied as a ligand in protein-ligand complexes (e.g., PDB entries 4waf, 3K6), indicating its utility in structural biology. Its pyrrolopyridine substituent may enhance π-stacking interactions, a feature absent in the target compound .
  • The thiadiazole-sulfonamide group in the target compound likely confers higher acidity to the sulfonamide proton compared to CHEMBL3355071, influencing solubility and target binding .
  • Stereochemical studies on SYN/ANTI isomers highlight the importance of conformational rigidity in drug design, suggesting that similar principles apply to the target compound’s optimization .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide?

  • Methodology : The compound is synthesized via condensation reactions involving heterocyclic amines and sulfonamide precursors. For example, pyrazolo[1,5-a]pyridine derivatives can be prepared by reacting sodium salts of propenone derivatives with diazonium chlorides or heterocyclic amines under reflux conditions in ethanol or DMF . Key steps include refluxing intermediates (e.g., 5-benzofuran-2-yl-3-hydroxypropenone sodium salt) with sulfonamide-containing reagents, followed by recrystallization from ethanol/DMF mixtures (1:1) to purify the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assigns proton environments (e.g., tetrahydropyrazolo-pyridine protons at δ 2.5–4.0 ppm, aromatic sulfonamide protons at δ 7.5–8.5 ppm) .
  • FTIR : Confirms sulfonamide (S=O stretches at 1150–1350 cm⁻¹) and heterocyclic C=N/C=C bonds (1600–1650 cm⁻¹) .
  • HRMS/EI-MS : Validates molecular weight (e.g., [M+H]+ peaks for exact mass matching the formula) .
  • Elemental Analysis : Ensures purity (>95% C, H, N, S content) .

Q. How do functional groups in this compound influence its reactivity?

  • Methodology :

  • The sulfonamide group participates in hydrogen bonding and acid-base reactions, affecting solubility in polar solvents (e.g., DMSO, aqueous buffers).
  • The tetrahydropyrazolo-pyridine core undergoes electrophilic substitution at the C-3 position, enabling derivatization for structure-activity studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for regioisomeric byproducts?

  • Methodology :

  • Use 2D NMR (e.g., HSQC, HMBC) to distinguish between regioisomers by correlating proton-carbon coupling patterns .
  • X-ray crystallography provides unambiguous structural confirmation, as demonstrated for related pyrazolo-pyridine sulfonamides .
  • For dynamic equilibria (e.g., azide-tetrazole), variable-temperature NMR or computational modeling (DFT) can identify dominant forms .

Q. What in vitro assays are suitable for evaluating its bioactivity (e.g., anti-inflammatory effects)?

  • Methodology :

  • COX-1/COX-2 Inhibition : Measure IC50 values using enzyme-linked immunosorbent assays (ELISA) with indomethacin as a positive control .
  • Cell-Based Assays : Test cytotoxicity (via MTT assay) and IL-6/TNF-α suppression in LPS-stimulated macrophages .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities for COX-2 (PDB ID: 5KIR) and validate with mutagenesis studies .

Q. How can computational methods optimize its pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME assess logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • MD Simulations : Analyze stability in biological membranes (e.g., GROMACS with CHARMM36 forcefield) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzo-thiadiazole ring) with bioactivity .

Q. What strategies mitigate synthetic challenges (e.g., low yields in cyclization steps)?

  • Methodology :

  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields (e.g., from 45% to 72% for pyrazolo-pyridine cyclization) .
  • Catalytic Systems : Employ Pd(OAc)₂ or CuI to facilitate C-N coupling in sulfonamide formation .
  • Purification : Use preparative HPLC with a C18 column (ACN/water gradient) to isolate pure fractions .

Q. How does the compound’s stability vary under physiological conditions?

  • Methodology :

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24h, then analyze degradation via HPLC .
  • Light/Temperature Sensitivity : Store samples under UV light (254 nm) or at 40°C, monitoring decomposition by TLC .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。